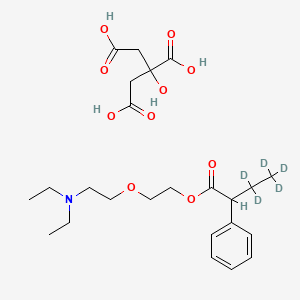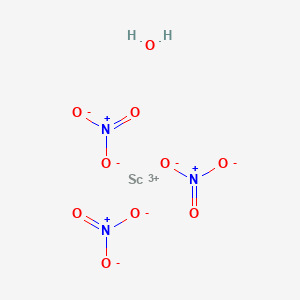
Ractopamine-d6 Ketone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of Ractopamine, a β-adrenergic agonist. This compound is primarily used in scientific research as an intermediate for the synthesis of labeled Ractopamine . The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ractopamine-d6 Ketone Hydrochloride can be synthesized through a microwave-assisted reductive amination protocol. This method involves the reaction of raspberry ketone and octopamine under mild conditions (50°C at 10 bar) using heterogeneous catalysts such as Pt/C and Rh/C . The microwave-assisted process significantly reduces the reaction time from 13 hours to just 3 hours, achieving high conversion and selectivity towards the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of parahydroxyacetophenone and raspberry ketone as starting materials, which undergo a series of reactions to yield the final product . The production process is designed to be efficient, cost-effective, and scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ractopamine-d6 Ketone Hydrochloride primarily undergoes reductive amination reactions. This involves the condensation of a carbonyl compound with ammonia or an amine to form an imine, followed by the reduction of the imine to an alkylamine .
Common Reagents and Conditions
Reagents: Raspberry ketone, octopamine, Pt/C, Rh/C
Conditions: Microwave-assisted reactions at 50°C and 10 bar pressure
Major Products
The major product formed from these reactions is this compound, which is used as an intermediate for further synthesis of labeled Ractopamine .
Aplicaciones Científicas De Investigación
Ractopamine-d6 Ketone Hydrochloride is extensively used in scientific research for the synthesis of labeled Ractopamine . Its applications span various fields, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Ractopamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ractopamine.
Industry: Applied in the development of new β-adrenergic agonists and related compounds
Mecanismo De Acción
Ractopamine-d6 Ketone Hydrochloride exerts its effects by acting on β-adrenergic receptors. These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the regulation of various physiological processes. The activation of β-adrenergic receptors leads to increased cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This cascade of events results in various physiological responses, including increased heart rate, muscle relaxation, and lipolysis .
Comparación Con Compuestos Similares
Similar Compounds
Ractopamine: The non-deuterated analog used as a feed additive to promote leanness in farm animals.
Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different pharmacokinetic properties.
Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma.
Uniqueness
Ractopamine-d6 Ketone Hydrochloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .
Propiedades
IUPAC Name |
2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAJDAWSDWXQOQ-RUUVDYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)




![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)
